![molecular formula C14H14N2O B075980 3-amino-N-(3-methylphenyl)benzamide CAS No. 14315-23-2](/img/structure/B75980.png)
3-amino-N-(3-methylphenyl)benzamide
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Overview
Description
3-amino-N-(3-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a molecular weight of 226.28 and its IUPAC name is 3-amino-N-(3-methylphenyl)benzamide .
Synthesis Analysis
The compound can be synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of 3-amino-N-(3-methylphenyl)benzamide . This process is relatively complicated due to the presence of parallel by-products and serial by-products .Molecular Structure Analysis
The molecular formula of 3-amino-N-(3-methylphenyl)benzamide is C14H14N2O . The InChI code is 1S/C14H14N2O/c1-10-4-2-7-13 (8-10)16-14 (17)11-5-3-6-12 (15)9-11/h2-9H,15H2,1H3, (H,16,17) .Chemical Reactions Analysis
The synthesis of 3-amino-N-(3-methylphenyl)benzamide involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction kinetics parameters were determined using a continuous flow microreactor system .Physical And Chemical Properties Analysis
3-amino-N-(3-methylphenyl)benzamide is a solid at room temperature . It has a molecular weight of 226.28 .Scientific Research Applications
Building Blocks for Drug Candidates
“3-amino-N-(3-methylphenyl)benzamide” is a crucial building block for many drug candidates . It is a key raw material and intermediate in the synthesis of various pharmaceuticals .
Continuous Synthesis in Microreactor Systems
A continuous flow microreactor system has been developed to synthesize “3-amino-N-(3-methylphenyl)benzamide” and determine intrinsic reaction kinetics parameters . This method allows for the efficient production of the compound .
Kinetics Study in Microflow Systems
The compound has been used in kinetics studies in microflow systems . These studies help to understand the reaction process and determine reaction rate constants, activation energies, and pre-exponential factors .
Optimization of Reaction Conditions
The established kinetic model from the aforementioned studies can be used to optimize reaction conditions . As a result, “3-amino-N-(3-methylphenyl)benzamide” was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
Computational Fluid Dynamics (CFD) Simulations
The compound has been used in Computational Fluid Dynamics (CFD) simulations for its flow synthesis . The results of these simulations have shown great agreement with experimental data .
Influence of Operating Parameters
Studies have investigated the effect of operating parameters such as temperature and residence time on the system performance . The results revealed that an increase in temperature from 30 °C to 70 °C led to the enhancement of “3-amino-N-(3-methylphenyl)benzamide” production from about 42% to 76% at 420 seconds residence time .
Mechanism of Action
Target of Action
It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .
Biochemical Pathways
As a building block of many drug candidates , it is likely involved in a variety of biochemical processes.
Result of Action
As a key building block of many drug candidates , it likely contributes to the therapeutic effects of these drugs.
Action Environment
A study has shown that an increase in temperature from 30 to 70°c led to the enhancement of 3-amino-n-(3-methylphenyl)benzamide production , indicating that temperature is a significant environmental factor influencing its synthesis.
Safety and Hazards
Future Directions
The continuous synthesis of 3-amino-N-(3-methylphenyl)benzamide in a microreactor system shows promise for the development of efficient and practical processes . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . This could lead to optimized reaction conditions and higher yields .
properties
IUPAC Name |
3-amino-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPARZLQFZGMBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354073 |
Source
|
Record name | 3-amino-N-(3-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-methylphenyl)benzamide | |
CAS RN |
14315-23-2 |
Source
|
Record name | 3-amino-N-(3-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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